![molecular formula C7H4FNOS B1412264 2-Fluorobenzo[d]thiazol-4-ol CAS No. 1261630-58-3](/img/structure/B1412264.png)
2-Fluorobenzo[d]thiazol-4-ol
Overview
Description
Synthesis Analysis
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . As per the structure-activity relationship, changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Physical And Chemical Properties Analysis
The physical properties of 2-fluorobenzo[d]thiazol-4-ol include a boiling point of 335.6 °C, a melting point of 290-295 °C, and a solubility of 0.1 g/mL in water. It is sparingly soluble in ethanol, chloroform, and ether.Scientific Research Applications
Anticonvulsant and Neurotoxicity Activities
Thiazoles, the family to which 2-Fluorobenzo[d]thiazol-4-ol belongs, have been studied for their potential in treating neurological disorders. Compounds within this family have been synthesized and evaluated for anticonvulsant and neurotoxicity activities, which could lead to new treatments for epilepsy or other seizure-related conditions .
Cancer Therapy and Molecular Biology
The interaction of small molecules like 2-Fluorobenzo[d]thiazol-4-ol with DNA is significant in cancer therapy. Research has focused on how these compounds can be used to understand molecular biology mechanisms or as potential therapeutic agents in oncology .
Fluorescent Probing and Sensing
Derivatives of hydroxybenzothiazole, which include 2-fluoro-4-hydroxybenzothiazole, have been used as fluorescent probes. These compounds can detect specific ions such as copper (Cu 2+/Cu+) with high sensitivity and selectivity, which is valuable in biological research and medical diagnostics .
Mercury Ion Detection
An “AIE + ESIPT” mechanism-based benzothiazole-derived fluorescent probe has been applied for the detection of mercury (Hg 2+) ions. This application showcases the compound’s excellent selectivity, good anti-interference ability, low detection limit, and a large Stokes shift, making it a valuable tool in environmental monitoring .
Antitumor Activity
Thiazoles have demonstrated potent effects on human tumor cell lines, including prostate cancer. The cytotoxicity activity of these compounds is being explored for their potential use in developing new anticancer drugs .
Radical Scavenging Activity
Some thiazole derivatives exhibit potent DPPH radical scavenging activity, which is comparable to standard antioxidants like vitamin E. This property could be harnessed in the development of new antioxidant therapies or supplements .
Mechanism of Action
While the specific mechanism of action for 2-Fluorobenzo[d]thiazol-4-ol is not mentioned in the search results, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Future Directions
While specific future directions for 2-Fluorobenzo[d]thiazol-4-ol were not found in the search results, benzothiazole derivatives have been extensively studied for their diverse biological activities . This suggests that 2-Fluorobenzo[d]thiazol-4-ol and its derivatives may also have potential applications in medicinal chemistry and drug discovery.
properties
IUPAC Name |
2-fluoro-1,3-benzothiazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNOS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZDFBZFSPILEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorobenzo[d]thiazol-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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